1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
Overview
Description
1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide is a chemical compound belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is known for its analgesic and anti-inflammatory properties and is often used as a reference standard in pharmaceutical testing .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to have diverse biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The biological activities of compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring are attributed to various functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring has been associated with active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to modulate ampa receptors , suggesting potential effects on glutamatergic neurotransmission.
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have shown a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Biochemical Analysis
Biochemical Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide belongs, has been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . The activity of this compound is influenced by the functional groups attached to the ring .
Cellular Effects
Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to be effective and selective inhibitors of insulin release from rat pancreatic B cells .
Molecular Mechanism
It is known that the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives are influenced by the functional groups attached to the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide typically involves the esterification of 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating inflammation and pain.
Industry: Utilized in the development and testing of new pharmaceutical formulations
Comparison with Similar Compounds
Similar Compounds
Piroxicam: Another NSAID with similar anti-inflammatory properties.
Meloxicam: A related compound with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
1-Methylethyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide is unique due to its specific ester structure, which can influence its pharmacokinetics and pharmacodynamics compared to other NSAIDs .
Properties
IUPAC Name |
propan-2-yl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c1-7(2)18-12(15)10-11(14)8-5-3-4-6-9(8)19(16,17)13-10/h3-7,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSORUCCHDBUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227315 | |
Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76508-35-5 | |
Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLETHYL 4-HYDROXY-2H-1,2-BENZOTHIAZINE-3-CARBOXYLATE 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M96S498HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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